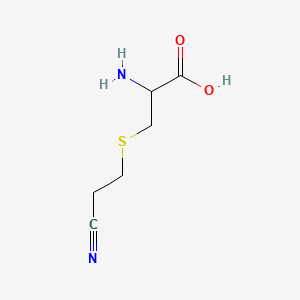

S-Cyanoethyl-L-cysteine

Description

Significance as a Sulfur-Containing Amino Acid Derivative

Sulfur-containing amino acids, primarily methionine and cysteine, are crucial for numerous cellular functions. nih.govnih.gov They contribute to protein structure through disulfide bonds, participate in detoxification pathways, and are central to one-carbon metabolism. nih.govnih.gov S-Cyanoethyl-L-cysteine is a modified form of L-cysteine where a cyanoethyl group is attached to the sulfur atom. This modification alters its chemical properties and biological roles compared to its parent amino acid.

The significance of this compound in biochemical research largely stems from its formation as a metabolite of acrylonitrile (B1666552) and acrylamide, two industrially important chemicals. chemicalbook.com Its presence in biological samples, such as urine, serves as a biomarker for exposure to these compounds. nih.gov For instance, studies have investigated the link between urinary levels of N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), a further metabolite of this compound, and oxidative stress markers. nih.gov

Position within Amino Acid Metabolism and Analogous Structures

L-cysteine is a semi-essential amino acid in humans, meaning it can be synthesized from the essential amino acid methionine through the transsulfuration pathway. nih.govwikipedia.orgnih.gov This pathway involves the conversion of methionine to homocysteine, which then reacts with serine to form cystathionine (B15957), and finally, cystathionine is cleaved to produce cysteine. wikipedia.orgyoutube.com L-cysteine is a precursor for the synthesis of vital molecules like glutathione (B108866), taurine (B1682933), and hydrogen sulfide (B99878). nih.gov

This compound is formed through the Michael addition of the thiol group of cysteine to acrylonitrile. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases. Once formed, this compound can be further metabolized, for example, by N-acetylation to form N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA). chemicalbook.comnih.gov

Analogous structures to this compound include other S-alkylated cysteine derivatives. The study of these analogs helps in understanding the structure-activity relationships of enzymes that metabolize these compounds and their potential biological effects.

Table 1: Comparison of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|

| L-Cysteine | C3H7NO2S | 121.16 nih.gov | Parent amino acid with a free thiol group. nih.gov |

| This compound | C6H10N2O2S | 174.22 chemsrc.comscbt.com | Cysteine with a cyanoethyl group on the sulfur atom. chemsrc.com |

| N-acetyl-S-(2-cyanoethyl)-L-cysteine | C8H12N2O3S | 216.26 nih.gov | N-acetylated metabolite of this compound. nih.gov |

Conceptual Frameworks for Investigating Modified Amino Acids in Biological Systems

The investigation of modified amino acids like this compound in biological systems relies on several conceptual frameworks and advanced analytical techniques.

Metabolomics: This is a key approach for studying modified amino acids. It involves the comprehensive analysis of all metabolites in a biological sample. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms used in metabolomics to identify and quantify compounds like this compound and its metabolites. elsevierpure.com

Biomarker Discovery: Modified amino acids often serve as biomarkers for exposure to xenobiotics or for certain disease states. The conceptual framework for biomarker discovery involves identifying a measurable indicator of a biological state. For this compound, its detection in urine is a validated biomarker of acrylonitrile exposure. nih.gov

Enzyme Kinetics and Mechanism: Understanding the enzymes that metabolize modified amino acids is crucial. This involves studying the kinetics of these enzymes, their substrate specificity, and their reaction mechanisms. For example, investigating the glutathione S-transferases that catalyze the formation of this compound provides insights into the detoxification pathways of acrylonitrile.

Analytical Method Development: The accurate detection and quantification of modified amino acids in complex biological matrices require the development of sensitive and specific analytical methods. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) are often employed. researchgate.netnih.gov Various detection methods, including fluorometric and colorimetric assays, have also been developed for cysteine and its derivatives. researchgate.netresearchgate.netlsu.edu

Table 2: Analytical Techniques for the Study of Modified Amino Acids

| Technique | Principle | Application for this compound |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their physicochemical properties. | Used to separate this compound and its metabolites from other components in a biological sample. researchgate.netnih.gov |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Enables the identification and quantification of this compound based on its specific mass. elsevierpure.com |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis for structural elucidation. | Provides structural information to confirm the identity of this compound and its metabolites. elsevierpure.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Used to determine the chemical structure of this compound and study its interactions with other molecules. |

Properties

IUPAC Name |

2-amino-3-(2-cyanoethylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFKTVSJRSBYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Enzymatic Synthesis Methodologies

Biotransformational Approaches to S-Cyanoethyl-L-cysteine and Its Derivatives

Biotransformation utilizes enzymes and whole microbial cells to synthesize chemical compounds, offering an alternative to traditional chemical methods.

In cellular systems, the formation of S-substituted cysteine derivatives is often a detoxification process. When organisms are exposed to xenobiotics like acrylonitrile (B1666552), cellular enzymes can catalyze the conjugation of the compound to endogenous thiols. The primary pathway involves the conjugation of acrylonitrile with glutathione (B108866), a reaction often facilitated by cytochrome P450 enzymes. smolecule.com The resulting glutathione conjugate is then metabolically broken down to form the corresponding cysteine derivative.

Furthermore, the core biosynthesis of L-cysteine itself is a fundamental enzymatic pathway in most organisms. It typically proceeds in two steps from the precursor L-serine:

Acetylation of L-serine to form O-acetyl-L-serine (OAS), catalyzed by serine O-acetyltransferase (SAT), which is encoded by the cysE gene. mdpi.com

Sulfhydration of OAS with sulfide (B99878) to produce L-cysteine, catalyzed by O-acetyl-L-serine sulfhydrylase (OASS), encoded by the cysK gene. mdpi.com

Understanding these pathways is essential, as they provide the necessary L-cysteine precursor for any subsequent enzymatic or cellular synthesis of this compound. Bacterial cysteine synthases have been successfully used to incorporate isotopic sulfur atoms into the sulfhydryl moiety of L-cysteine, demonstrating the potential of these enzymes for creating various L-cysteine derivatives. nih.gov

The fermentative production of L-cysteine using microorganisms like Escherichia coli and Corynebacterium glutamicum is a well-established biotechnological process. nih.govnih.govtum.de These processes can be adapted for the production of this compound. One strategy involves engineering these microbes to overproduce L-cysteine, which is then secreted into the fermentation medium. Acrylonitrile can then be added to the medium, where it reacts with the microbially-produced L-cysteine, either spontaneously or catalyzed by the cellular environment.

To achieve high yields of L-cysteine, several metabolic engineering strategies are employed. mdpi.comnih.gov A crucial step is to overcome the feedback inhibition of the enzyme serine O-acetyltransferase (SAT) by L-cysteine. nih.govnih.gov This is typically achieved by introducing a mutated version of the cysE gene that encodes a feedback-insensitive SAT. nih.gov Other key strategies include enhancing the precursor L-serine supply, deleting genes responsible for L-cysteine degradation (e.g., cysteine desulfhydrases), and overexpressing exporter proteins to efficiently transport L-cysteine out of the cell, which also mitigates its toxicity. nih.govnih.gov An engineered strain of C. glutamicum was able to produce 947.9 ± 46.5 mg/L of L-cysteine by implementing several of these strategies. nih.gov

| Gene | Encoded Enzyme | Engineering Strategy | Purpose |

| cysE (mutated) | Serine O-acetyltransferase (SAT) | Overexpression | Overcomes feedback inhibition by L-cysteine, increasing pathway flux. nih.gov |

| cysK | O-acetyl-L-serine sulfhydrylase (OASS) | Overexpression | Drives the final step of L-cysteine synthesis. nih.gov |

| serA | 3-phosphoglycerate dehydrogenase | Overexpression | Increases the supply of the precursor amino acid L-serine. nih.gov |

| Cysteine Desulfhydrase Genes | Cysteine Desulfhydrase | Deletion / Knockout | Prevents the degradation of the L-cysteine product. nih.govnih.gov |

| Efflux Pump Genes (e.g., yfiK) | Exporter Proteins | Overexpression | Facilitates the export of L-cysteine from the cell, reducing toxicity and increasing yield. nih.gov |

This table summarizes key genetic targets for the metabolic engineering of microorganisms to enhance L-cysteine production, a prerequisite for microbial synthesis of its derivatives.

Derivatization Techniques for Modified L-Cysteine Conjugates

Derivatization of L-cysteine is a critical process for various applications, including amino acid analysis and the synthesis of complex biomolecules. The high reactivity of the thiol group in cysteine allows for the formation of diverse conjugates. Techniques often involve the modification of the thiol group to enhance detection in analytical methods or to create specific adducts for research purposes. For instance, cysteine and cystine can be converted to more fluorescent compounds like cysteic acid or S-3-sulfopropylcysteine to improve their detection with reagents like o-phthaldialdehyde/2-mercaptoethanol (OPA/2-ME) in high-performance liquid chromatography (HPLC). researchgate.net

N-Acetyl-S-(2-cyanoethyl)-L-cysteine is a metabolite resulting from exposure to acrylonitrile. smolecule.com Its synthesis can be achieved through several chemical and biological routes. A primary pathway involves the conjugation of acrylonitrile with glutathione, which is catalyzed by cytochrome P450 enzymes. smolecule.com This is followed by acetylation to yield the final product.

In laboratory settings, chemical synthesis is a common approach. This can involve the direct acylation of L-cysteine. smolecule.com A general method for the N-acetylation of L-cysteine involves reacting it with acetylating agents like acetic anhydride. uomustansiriyah.edu.iqutah.ae For instance, L-cysteine can be directly acetylated using acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. uomustansiriyah.edu.iq Alternatively, the reaction can be carried out by stirring a suspension of L-cysteine hydrochloride monohydrate with sodium acetate (B1210297) trihydrate in aqueous tetrahydrofuran, followed by the addition of acetic anhydride. mdpi.com Following the cyanoethylation of the thiol group, these acetylation methods can be adapted to produce N-Acetyl-S-(2-cyanoethyl)-L-cysteine.

The synthesis process involves several key stages, starting from the precursor L-cysteine, followed by acetylation and purification steps such as filtration, crystallization, or chromatography to ensure the purity of the final compound. utah.ae

Table 1: Synthesis Methods for N-Acetylated Cysteine Derivatives

| Method | Reagents | Key Steps |

|---|---|---|

| Direct Acetylation | L-cysteine, Acetic Anhydride, Conc. H₂SO₄ | L-cysteine is directly acetylated with acetic anhydride with an acid catalyst. uomustansiriyah.edu.iq |

| Acetylation with Neutralization | L-cysteine HCl, Sodium Acetate, Acetic Anhydride | The hydrochloride salt is neutralized before adding acetic anhydride for acylation. mdpi.com |

The synthesis of isotope-labeled L-cysteine derivatives is crucial for metabolic studies and for use as internal standards in quantitative analysis. Enzymatic methods provide an efficient route for incorporating stable isotopes into the L-cysteine structure.

A method utilizing bacterial cysteine synthases has been developed for the synthesis of L-cysteine derivatives containing isotopic sulfur atoms. nih.gov Recombinant cysteine synthase enzymes, such as CysE, CysK, and CysM from Salmonella enterica, can be used to synthesize ³⁴S-labeled L-cysteine. nih.gov The reaction uses O-acetyl-L-serine and a ³⁴S-labeled sodium sulfide as substrates. nih.gov Furthermore, dual-labeling with both ³⁴S and ¹⁵N can be achieved by using ¹⁵N-labeled L-serine in the enzymatic reaction. nih.gov This isotopically labeled L-cysteine can then serve as a precursor for the chemical synthesis of labeled this compound. The study also demonstrated the preparation of ³⁴S-labeled N-acetyl-L-cysteine (NAC) by incubating the newly synthesized ³⁴S-labeled L-cysteine with acetyl coenzyme A. nih.gov

For analytical purposes, such as mass spectrometry, isotope-labeled standards are essential. For example, [1',2'-¹³C]-CM-Cys (S-carboxymethyl-L-cysteine) can be prepared by reacting L-cysteine with [1,2-¹³C]-iodoacetic acid. nih.gov A similar strategy could be employed to synthesize labeled this compound by reacting labeled L-cysteine with an appropriately labeled acrylonitrile.

Table 2: Enzymatic Synthesis of Isotope-Labeled L-Cysteine

| Enzyme System | Substrates | Isotope Incorporated | Product |

|---|---|---|---|

| CysK or CysM | O-acetyl-L-serine, ³⁴S-labeled sodium sulfide | ³⁴S | ³⁴S-labeled L-cysteine nih.gov |

The nucleophilic thiol group of cysteine residues in amino acids, peptides, and proteins is a target for reaction with various electrophilic compounds, leading to the formation of stable adducts. This compound itself is an adduct formed from the reaction of L-cysteine with acrylonitrile. Similar reactions occur with other molecules, forming a range of specialized adducts.

For instance, α-dicarbonyl compounds like glyoxal can react with the cysteine thiol group to form thiol-aldehyde adducts, which can then rearrange to stable products such as S-(carboxymethyl)cysteine. nih.gov This process, a form of advanced glycation, highlights a pathway for the formation of stable cysteine adducts. nih.gov Another example is the formation of S-(2-carboxyethyl)-L-cysteine (β-CEC), a homolog of S-carboxymethyl-L-cysteine, which has been identified as a major adduct formed between acrylonitrile and hepatocellular proteins in animal studies. mdpi.com

Phenolic compounds found in natural products can also form adducts with cysteine. Recent studies have shown that chlorogenic acids (CQAs), abundant in coffee beans, react with cysteine. nih.gov The reaction involves the binding of the cysteine thiol group to the CQA molecule, a process that is more favorable at an alkaline pH. nih.gov Similarly, naphthoquinones react with N-acetyl-L-cysteine through a thia-Michael-type addition to form corresponding adducts. mdpi.com These reactions demonstrate the diverse range of molecules that can form specialized covalent adducts with cysteine and its derivatives, fundamentally altering their structure and potential biological function.

Table 3: Examples of L-Cysteine Adducts

| Reactant | Adduct Formed | Context |

|---|---|---|

| Acrylonitrile | This compound | Metabolite from acrylonitrile exposure. |

| Glyoxal (an α-dicarbonyl) | S-(carboxymethyl)cysteine | Advanced glycation endproduct. nih.gov |

| Acrylamide/Acrylonitrile | S-(2-carboxyethyl)-L-cysteine (β-CEC) | Metabolite and protein adduct. mdpi.com |

| Chlorogenic Acids (CQAs) | Cys-CQA adducts | Occurs in natural products like coffee. nih.gov |

Metabolic Fates and Biotransformation Pathways

Formation within Xenobiotic Biotransformation Pathways

S-Cyanoethyl-L-cysteine is primarily formed as a metabolite during the detoxification of specific xenobiotics, most notably acrylonitrile (B1666552). This process is a key component of the mercapturic acid pathway, a major route for rendering electrophilic compounds water-soluble for excretion. nih.gov

The initial and pivotal step in the formation of this compound from a xenobiotic like acrylonitrile is its conjugation with glutathione (B108866) (GSH). nih.gov This reaction can occur spontaneously or be catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.gov

Acrylonitrile is an electrophilic compound that readily reacts with the nucleophilic thiol group of glutathione. capes.gov.br This conjugation forms S-(2-cyanoethyl)glutathione. Following this initial conjugation, the pathway proceeds through sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate. nih.gov This process, mediated by enzymes such as γ-glutamyltranspeptidase and dipeptidases, yields this compound. nih.govnih.gov This cysteine conjugate is then typically N-acetylated by N-acetyltransferase to form the final, excretable mercapturic acid, N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA). nih.govnih.gov

| Step | Substrate | Enzyme(s) | Product |

|---|---|---|---|

| 1. Conjugation | Acrylonitrile + Glutathione (GSH) | Glutathione S-Transferases (GSTs) | S-(2-cyanoethyl)glutathione |

| 2. Amino Acid Cleavage | S-(2-cyanoethyl)glutathione | γ-Glutamyltranspeptidase, Dipeptidases | This compound |

| 3. Acetylation | This compound | Cysteine S-conjugate N-acetyltransferase | N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) |

While direct glutathione conjugation is a primary detoxification route for acrylonitrile, a parallel pathway involving Cytochrome P450 (CYP) enzymes also exists. Specifically, Cytochrome P450 2E1 (CYP2E1) is responsible for the oxidative metabolism of acrylonitrile to a reactive epoxide intermediate, cyanoethylene oxide. capes.gov.br This epoxide is also a substrate for glutathione conjugation, ultimately merging into the same mercapturic acid pathway.

Studies in mice have demonstrated that in the absence of CYP2E1 activity, the formation of metabolites derived from the epoxide is eliminated, and only metabolites from the direct conjugation of acrylonitrile with glutathione are observed. capes.gov.br This highlights that CYP2E1-mediated oxidation is an alternative initial step before the conjugation that leads to the this compound backbone.

The formation of this compound and its subsequent N-acetylated product, CEMA, is a classic example of the mercapturic acid pathway, which serves to detoxify a wide array of electrophilic xenobiotics. nih.govmhmedical.com This pathway is not unique to acrylonitrile but is a general mechanism for compounds like benzene, which forms N-acetyl-S-(phenyl)-L-cysteine, and hexachlorobutadiene, which is metabolized to N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine. nih.govnih.gov

The common theme for all these metabolites is the initial conjugation with glutathione, followed by enzymatic processing to a cysteine conjugate, and finally N-acetylation to form a mercapturic acid that can be eliminated in the urine. nih.govnih.gov The urinary measurement of these specific mercapturic acids, such as CEMA, serves as a reliable biomarker for exposure to their parent compounds. nih.govnih.gov While the fundamental steps are conserved, the specific enzymes and the rate of metabolism can vary depending on the chemical structure of the xenobiotic.

Endogenous L-Cysteine Metabolic Interrelationships

The synthesis of this compound during xenobiotic metabolism is not an isolated event; it directly interfaces with and influences the body's endogenous L-cysteine metabolic pathways.

L-cysteine is a semi-essential amino acid central to numerous metabolic functions, including protein synthesis and serving as the rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione. ontosight.ainih.govresearchgate.net The detoxification of xenobiotics like acrylonitrile places a significant demand on the glutathione pool. This demand, in turn, increases the requirement for L-cysteine to replenish glutathione stores.

This increased demand can alter the flux through the core L-cysteine catabolic pathways. ontosight.ai Normally, L-cysteine is catabolized through several routes, including conversion to taurine (B1682933) or oxidation to sulfate. nih.govresearchgate.net When significant glutathione conjugation occurs, a larger portion of the available L-cysteine pool is shunted towards glutathione synthesis, potentially reducing the flow towards other catabolic end-products. This demonstrates a direct interplay between xenobiotic detoxification and the regulation of endogenous amino acid homeostasis. nih.gov

The formation of this compound represents a diversion of sulfur from its normal endogenous pathways. L-cysteine is a critical source of sulfur for a wide range of essential molecules, including glutathione, taurine, and iron-sulfur clusters. nih.govnih.gov

Compartmentalization of Related Metabolic Processes

The metabolism of cysteine and its S-conjugates, such as this compound, is not uniformly distributed throughout the cell but is instead highly compartmentalized, ensuring precise regulation and response to cellular needs. This spatial organization is crucial for managing the dual nature of cysteine as both an essential building block and a potential toxin at high concentrations. nih.gov

Key metabolic activities are segregated primarily between the cytosol and the mitochondria. The liver, in particular, tightly regulates its free cysteine pool, maintaining intracellular concentrations within a narrow range. axonmedchem.com This regulation involves controlling the synthesis of glutathione, which acts as a cysteine reservoir, primarily within the cytosolic compartment. axonmedchem.com

Interestingly, studies have revealed a significant disparity in cysteine concentrations between cellular compartments, with mitochondrial cysteine levels being approximately threefold higher than those in the cytosol. This suggests a critical role for mitochondria in cysteine metabolism. Furthermore, the localization of enzymes involved in cysteine metabolism is dynamic. For instance, cystathionine (B15957) γ-lyase (CSE), an enzyme involved in cysteine synthesis and its subsequent conversion to hydrogen sulfide (B99878) (H₂S), is predominantly a cytosolic protein. However, under specific stress conditions, such as endoplasmic reticulum stress, CSE can translocate to the mitochondria to increase H₂S production locally. sigmaaldrich.com This dynamic compartmentalization highlights a sophisticated system of spatiotemporal control over cysteine metabolic pathways, allowing the cell to respond effectively to changing physiological demands. sigmaaldrich.com

Degradation Mechanisms of this compound and Related Adducts

The degradation of this compound is accomplished through several enzymatic and non-enzymatic pathways. These routes are critical for metabolizing the compound and mitigating any potential biological activity.

β-Elimination Reactions Catalyzed by Cysteine S-Conjugate β-Lyases

A primary pathway for the metabolism of this compound and similar adducts is through β-elimination reactions. This degradation is catalyzed by a group of enzymes known as Cysteine S-conjugate β-lyases (C-S lyases). These enzymes are typically dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govnih.gov

The general reaction involves the cleavage of the carbon-sulfur (C-S) bond of the cysteine conjugate. nih.gov This enzymatic action results in the formation of pyruvate, ammonia, and a corresponding thiol. nih.gov In the specific case of this compound, the thiol product would be 2-cyanoethanethiol.

C-S lyases are known for their broad substrate specificity, acting on a wide range of L-cysteine S-conjugates with both aliphatic and aromatic substitutions. nih.govmdpi.com Several enzymes primarily involved in other areas of amino acid metabolism have been shown to exhibit C-S lyase activity. This promiscuity is a key feature of this metabolic pathway. nih.govnih.gov

Table 1: Enzymes with Cysteine S-Conjugate β-Lyase Activity

| Enzyme Name | Primary Function | Cofactor | Reference |

| Cystathionine β-lyase (CBL) | Methionine & Cysteine Metabolism | PLP | mdpi.com |

| Cystathionine γ-lyase (CSE) | Cysteine Synthesis, H₂S Production | PLP | sigmaaldrich.com |

| Glutamine Transaminase K | Amino Acid Metabolism | PLP | nih.gov |

| Aspartate Aminotransferase (ASAT) | Amino Acid Metabolism | PLP | nih.gov |

| Alanine Aminotransferase (ALAT) | Amino Acid Metabolism | PLP | nih.gov |

Enzymatic Desulfuration Pathways

Another significant enzymatic degradation route involves the direct removal of sulfur from the cysteine moiety, a process known as desulfuration. This reaction is catalyzed by enzymes called cysteine desulfurases (CSDs) or cysteine desulfhydrases. nih.govnih.gov

These ubiquitous and highly conserved enzymes are also PLP-dependent. nih.gov The catalytic mechanism involves two main phases:

Desulfuration: The CSD enzyme catalyzes the removal of the sulfur atom from L-cysteine (or its adduct), converting the amino acid backbone into L-alanine. This step forms an enzyme-linked persulfide intermediate on a conserved cysteine residue within the enzyme's active site. nih.gov

Transpersulfuration: The sulfur atom from the persulfide intermediate is then transferred to various acceptor molecules, where it is used in the biosynthesis of essential sulfur-containing compounds like iron-sulfur clusters and thio-cofactors. nih.gov

This pathway effectively breaks down the cysteine structure, liberating the sulfur for other essential cellular processes while converting the carbon skeleton to alanine. nih.gov Some organisms also possess PLP-independent L-cysteine desulfidase enzymes that catalyze the breakdown of L-cysteine into pyruvate, ammonia, and sulfide. nih.gov

Non-Enzymatic Degradation Routes

Beyond enzymatic catalysis, this compound may undergo non-enzymatic degradation, largely dictated by the inherent chemical instability of the L-cysteine molecule itself under certain physiological conditions. The thiol group of cysteine is highly reactive and susceptible to oxidation. nih.gov

In neutral or slightly alkaline aqueous solutions, L-cysteine readily oxidizes in the presence of air to form its disulfide dimer, L-cystine. sigmaaldrich.comnih.gov This process is a common fate for cysteine-containing molecules in extracellular environments and liquids stored at neutral or basic pH. Conversely, the compound is significantly more stable in acidic solutions. sigmaaldrich.comnih.gov The stability of endogenous cysteine in biological samples like urine is limited; at room temperature, total loss of reduced cysteine can occur within 14 days. researchgate.net Given this inherent reactivity, this compound is likely susceptible to similar non-enzymatic oxidation, particularly at its free thiol group if the cyanoethyl moiety were to be cleaved, or potentially other reactions involving the sulfur atom.

Enzymology and Protein Modification Studies

Interactions with Amino Acid-Modifying Enzymes

Substrate Specificity of Cysteine-Converting Enzymes

Cysteine-converting enzymes, such as cysteine synthase (CS), also known as O-acetylserine sulfhydrylase (OASS), are crucial for the synthesis of L-cysteine from O-acetylserine (OAS) and sulfide (B99878) in bacteria and plants. nih.gov The active site of these enzymes is structured to accommodate specific substrates. nih.gov While the primary substrate for these enzymes is L-cysteine or its immediate precursors, studies have explored the substrate specificity with various cysteine derivatives.

Research on S-adenosylhomocysteinase from both plant (yellow lupin) and mammalian (bovine liver) sources has shown that these enzymes can utilize cysteine as a substrate in addition to homocysteine. nih.gov However, the catalytic efficiency (kcat/Km) for cysteine is significantly lower than for homocysteine. nih.gov This suggests that while the enzyme can bind and process cysteine, it does so with much less efficiency than its preferred substrate. The data indicates that the binding of cysteine and homocysteine to the plant enzyme may occur at independent sites. nih.gov

In the context of cyanoalanine synthesis, some enzymes that synthesize β-cyanoalanine can also utilize cysteine as a substrate. researchgate.net The interplay between these pathways highlights the potential for S-cyanoethyl-L-cysteine to interact with a range of enzymes involved in sulfur amino acid metabolism.

Interactive Data Table: Kinetic Parameters of S-adenosylhomocysteinase with Cysteine and Homocysteine

| Enzyme Source | Substrate | kcat (s⁻¹) | Km (mM) | Specificity (kcat/Km) (M⁻¹s⁻¹) |

| Bovine Liver | Cysteine | 0.23 | 15 | 15.3 |

| Bovine Liver | Homocysteine | - | - | 70,000 |

| Yellow Lupin | Cysteine | 0.11 | 35 | 0.9 |

| Yellow Lupin | Homocysteine | - | - | 60,000 |

Enzyme Inhibition or Activation by this compound

The structural similarity of this compound to L-cysteine and other substrates of cysteine-related enzymes suggests it could act as a competitive or allosteric inhibitor. For instance, in the Maillard reaction, a non-enzymatic browning process, L-cysteine has been shown to be an effective inhibitor by trapping intermediate products. nih.gov This inhibitory action is due to the reactive thiol group, a feature modified in this compound.

L-cysteine can also inhibit enzymes like polyphenol oxidase (PPO) by chelating the copper ions essential for their activity and by reacting with quinone intermediates. mdpi.com Given that this compound has a modified thiol group, its inhibitory potential on such metalloenzymes would likely be altered.

In the L-cysteine biosynthesis pathway, the enzyme serine acetyltransferase (SAT) is subject to feedback inhibition by L-cysteine. mdpi.com The introduction of the cyanoethyl group to the sulfur atom of L-cysteine would likely affect its ability to bind to the allosteric site of SAT, potentially reducing or eliminating its inhibitory effect.

This compound as a Probe for Thiol Reactivity in Peptides and Proteins

The unique reactivity of the thiol group in cysteine residues makes it a prime target for chemical modification and a key player in protein structure and function. nih.govnih.gov this compound, as a modified form of cysteine, is relevant to the study of thiol reactivity and protection.

Applications in Peptide and Protein Biochemistry Research

The modification of cysteine residues, including cyanoethylation, has broad applications in biochemical research.

Probing Protein Structure and Function: By selectively modifying cysteine residues, researchers can investigate their role in protein folding, stability, and enzymatic activity.

Protein Labeling: Attaching fluorescent dyes or other tags to cysteine residues allows for the visualization and tracking of proteins within cells and in vitro. ust.hk

Peptide and Protein Cyclization: The controlled formation of disulfide bonds between cysteine residues is essential for the synthesis of many cyclic peptides and proteins with therapeutic potential. sigmaaldrich.com Protecting groups, including the cyanoethyl group, play a crucial role in directing the regioselective formation of these bonds. researchgate.net

Studying Post-Translational Modifications: Cysteine residues are subject to a variety of post-translational modifications (PTMs), such as cysteinylation, which can modulate protein function. nih.gov The use of protected cysteine derivatives helps in the study of these modifications and their effects.

Strategies for Site-Specific Protein Labeling

The specific and covalent modification of proteins at defined sites is a cornerstone of chemical biology, enabling detailed studies of protein function, structure, and interactions. The unique reactivity of the cysteine thiol group makes it an attractive target for such modifications. One strategy for the site-specific chemical modification of cysteine residues is S-cyanoethylation.

S-cyanoethylation involves the reaction of a cysteine residue with acrylonitrile (B1666552) in a Michael addition reaction. This reaction is highly specific for the thiol group of cysteine under controlled pH conditions, typically in a slightly alkaline medium, which promotes the formation of the highly nucleophilic thiolate anion. The resulting this compound derivative introduces a stable thioether linkage, effectively capping the reactive thiol group.

This modification can be considered a labeling strategy in itself as it alters the physicochemical properties of a specific site within the protein. The introduction of the cyanoethyl group (-CH₂CH₂CN) adds a small, polar, but uncharged moiety to the protein backbone. While not a fluorescent or affinity tag in the traditional sense, this alteration can be detected by mass spectrometry, allowing for the mapping of accessible cysteine residues. Furthermore, the change in mass and local properties can be used to study protein conformation and dynamics.

More commonly, S-cyanoethylation is employed as a reversible protecting group strategy, which is an integral part of more complex labeling schemes. A cysteine residue can be temporarily blocked by cyanoethylation, allowing other chemical modifications to be performed on different amino acids within the protein. Subsequently, the cyanoethyl group can be removed under specific basic conditions, such as through a β-elimination reaction, to regenerate the free thiol. This newly exposed cysteine can then be targeted with a specific label, such as a fluorophore, a biotin (B1667282) tag, or other reporter molecules, ensuring that the label is attached only at the desired position. This two-step approach provides a high degree of control over the labeling process, which is crucial for obtaining homogeneously labeled proteins for sophisticated biophysical or cellular studies. nih.govrsc.org

Modulation of Protein Structure and Function through Derivatization

The derivatization of amino acid side chains is a powerful tool for investigating the relationship between protein structure and function. The modification of cysteine residues to this compound can induce significant local and potentially global changes in a protein's characteristics. nih.gov

The introduction of the cyanoethyl group alters the steric and electronic environment of the modified cysteine residue. The native thiol group is small and can act as a hydrogen bond donor or acceptor, and in its deprotonated thiolate form, it is negatively charged and highly nucleophilic. In contrast, the S-cyanoethyl group is bulkier, uncharged, and unable to form the same types of interactions. This alteration can have several consequences:

Structural Perturbation: The increased size of the side chain can cause local steric clashes, potentially disrupting secondary structures like alpha-helices or beta-sheets. This can lead to localized unfolding or a shift in the protein's conformational equilibrium. S-nitrosylation, another cysteine modification, has been shown to cause displacement of protein helices, and similar effects can be anticipated from S-cyanoethylation depending on the structural context. nih.gov

Alteration of Electrostatic Potential: The replacement of a potentially charged thiolate group with a neutral, polar cyanoethyl group changes the local electrostatic surface of the protein. This can affect interactions with other proteins, substrates, or cofactors that rely on electrostatic complementarity. nih.gov

Enzyme Activity Modulation: If the modified cysteine is located within or near the active site of an enzyme, S-cyanoethylation can directly impact its catalytic activity. The modification can block substrate access, interfere with the binding of essential metal ions, or remove a group that is critical for the catalytic mechanism.

Probing Protein Structure: S-cyanoethylation can be used as a tool to identify the location of cysteine residues within the protein's primary sequence. After specific cyanylation, the protein can be subjected to chemical cleavage at the modified cysteine residue. nih.gov This process generates specific peptide fragments whose analysis can reveal the position of the cysteine, providing valuable structural information. For instance, in studies of rabbit muscle phosphofructokinase, specific cyanylation followed by cleavage allowed researchers to map the positions of reactive cysteine residues relative to the protein's termini. nih.gov

The table below summarizes the potential effects of converting a cysteine residue to this compound within a protein.

| Feature | Cysteine (Thiol Group) | This compound | Potential Functional Consequence |

| Size | Small | Moderately larger | Steric hindrance, disruption of packing |

| Charge (at neutral pH) | Neutral (thiol) or Negative (thiolate) | Neutral | Altered electrostatic interactions |

| Hydrogen Bonding | Can act as donor/acceptor | Limited capability | Disruption of local H-bond networks |

| Reactivity | Highly nucleophilic, redox-active | Stable thioether | Loss of catalytic activity, prevention of disulfide bond formation |

Use in Synthetic Peptide Chemistry and Design

In the chemical synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), the protection of reactive amino acid side chains is essential to prevent unwanted side reactions. bachem.comrsc.org The thiol group of cysteine is highly reactive and prone to oxidation, alkylation, and other modifications, making its protection crucial for a successful synthesis, especially for complex, disulfide-rich peptides. researchgate.net

The S-cyanoethyl group serves as an effective protecting group for cysteine in Fmoc-based SPPS. The corresponding derivative, Fmoc-Cys(Cne)-OH, can be incorporated into the growing peptide chain. The S-cyanoethyl group exhibits stability to the basic conditions required for the removal of the N-terminal Fmoc group (typically using piperidine) and to the acidic conditions used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups (e.g., using trifluoroacetic acid). sigmaaldrich.com

A key advantage of the S-cyanoethyl group is its unique cleavage condition. It is removed via a β-elimination reaction under basic conditions, which are orthogonal to the acidic cleavage methods used for many other protecting groups. This orthogonality is highly valuable in strategies for the regioselective formation of multiple disulfide bonds in complex peptides. For example, a peptide can be synthesized with one cysteine protected with an acid-labile group (like trityl, Trt) and another with the S-cyanoethyl group. The acid-labile group can be removed first and the first disulfide bond formed. Subsequently, the S-cyanoethyl group can be selectively removed to allow the formation of a second, distinct disulfide bond.

The table below compares the S-cyanoethyl protecting group with other commonly used cysteine protecting groups in peptide synthesis. sigmaaldrich.comnih.gov

| Protecting Group | Abbreviation | Stability (Fmoc Removal) | Cleavage Conditions | Orthogonality/Application |

| Trityl | Trt | Stable | Mild acid (e.g., 1-2% TFA), TFA | Cleaved during final deprotection; useful for single disulfide peptides. |

| Acetamidomethyl | Acm | Stable | Mercury(II) or Silver(I) salts, Iodine | Orthogonal to acid/base cleavage; allows for late-stage disulfide formation. |

| tert-Butyl | tBu | Stable | Strong acid (e.g., HF) or with Hg(OAc)₂ | Stable to TFA; used in Boc-chemistry or for specific orthogonal schemes. |

| 2-Cyanoethyl | Cne | Stable | Basic conditions (e.g., pH > 8.5, piperidine) | Orthogonal to acid-labile groups; useful for regioselective disulfide bond formation. |

The design of synthetic peptides often leverages the unique properties of modified amino acids. Incorporating this compound can be a design element itself, creating a permanently modified cysteine residue that cannot form disulfide bonds, which can be useful for studying the role of a specific cysteine in protein folding or function without resorting to mutating it to a non-homologous amino acid like serine or alanine. This provides a more subtle perturbation of the native structure.

Cellular and Molecular Mechanisms of S Cyanoethyl L Cysteine Involvement

Impact on Intracellular Redox Homeostasis in Model Biological Systems

The intracellular environment is typically a reducing one, a state critical for proper cellular function. nih.gov S-Cyanoethyl-L-cysteine, as a cysteine derivative, plays a significant role in maintaining this redox balance, primarily through its influence on glutathione (B108866) (GSH) levels. nih.gov GSH is a major cellular antioxidant, and its synthesis is often limited by the availability of cysteine. nih.govnih.gov

In various model systems, this compound has demonstrated the ability to support or enhance cellular GSH levels, thereby protecting cells from oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Cysteine and its derivatives are central to the cellular antioxidant defense system. nih.gov By providing a source of cysteine, this compound helps replenish the GSH pool, which is crucial for scavenging free radicals and reducing peroxides. nih.gov Studies have shown that perturbations in cysteine levels can trigger compensatory responses, including the upregulation of enzymes involved in cysteine biosynthesis. nih.gov The maintenance of GSH levels is a key mechanism by which cysteine derivatives protect cells from various forms of toxic stress. nih.gov

Table 1: Effect of Cysteine Analogs on Cellular Redox Parameters

This table summarizes findings on how different cysteine-related compounds affect key markers of redox homeostasis in cellular models.

| Compound / Condition | Model System | Measured Parameter | Observed Effect | Reference |

|---|---|---|---|---|

| This compound Conjugate | HT22 Nerve Cells | Glutathione (GSH) Levels | Dose-dependently maintains GSH levels in the presence of glutamate-induced stress. | nih.gov |

| Cystine Supplementation | A549/DTX Lung Cancer Cells | GSH Synthesis & ROS Levels | Significantly increased GSH synthesis and rebalanced redox homeostasis. | nih.gov |

| Cysteine Deprivation | Mouse Embryonic Fibroblasts | CSE Enzyme Expression | Upregulation of cystathionine (B15957) γ-lyase (CSE) as a compensatory response. | nih.gov |

| L-cysteine Influx | Human Erythrocytes | Intracellular Free -SH | Concentration-dependent increase in intracellular free sulfhydryl groups. | researchgate.net |

Mechanistic Insights into Cellular Metabolism and Transport

The journey of this compound into the cell and its subsequent metabolic fate are governed by specific transport and enzymatic pathways. As a cysteine derivative, its transport is linked to the systems responsible for taking up cysteine and its oxidized form, cystine, from the extracellular environment. nih.gov Cells utilize several mechanisms for this, including sodium-dependent and sodium-independent transporters, such as the L-amino acid transporter (LAT) family and the excitatory amino acid transporter (EAAT) family. ontosight.ainih.gov

Once inside the cell, which maintains a highly reducing environment, extracellular cystine is rapidly reduced to two molecules of L-cysteine by enzymes like thioredoxin and through reactions with GSH. nih.govresearchgate.net Intracellular L-cysteine is a critical node in cellular metabolism, serving as a building block for protein synthesis and as a precursor for the biosynthesis of glutathione, taurine (B1682933), and hydrogen sulfide (B99878) (H₂S). nih.govresearchgate.net The cyanoethyl group of this compound can be metabolically processed, releasing the core L-cysteine molecule to participate in these essential pathways. For instance, mercapturic acids, which are N-acetyl-L-cysteine conjugates, are known metabolites of various compounds that react with glutathione and are excreted in urine, highlighting a major pathway for the metabolism of cysteine conjugates. nih.gov

Role in Modulating Cellular Signaling Pathways

This compound and its parent compound, cysteine, can influence key cellular signaling pathways, particularly those responsive to redox state. A primary example is the Nrf2-Keap1 pathway, a major regulator of the cellular antioxidant response. nih.govmdpi.com The transcription factor Nrf2 controls the expression of a suite of protective genes that enhance cellular antioxidant capacity and detoxification. nih.govnih.gov

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. mdpi.com Keap1 is a cysteine-rich protein that acts as a sensor for oxidative or electrophilic stress. nih.govmdpi.com Electrophilic compounds or reactive oxygen species can modify specific reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and allowing Nrf2 to be released. nih.gov The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. nih.govresearchgate.net These target genes include enzymes crucial for GSH synthesis, such as glutamate-cysteine ligase. mdpi.commdpi.com By influencing the intracellular cysteine pool and redox tone, this compound can indirectly contribute to the activation of the Nrf2 pathway, bolstering the cell's defensive capabilities against stress. nih.gov

Investigative Applications in Proteomics and Biochemical Assays

The unique reactivity of the cysteine thiol group makes it a valuable target for chemical probes in biomedical research. This compound and related cyanylating agents have been developed as powerful tools for applications in proteomics and the study of protein interactions.

Enrichment of Cysteine-Containing Peptides for Mass Spectrometry

In the field of proteomics, identifying and quantifying proteins from complex mixtures is a primary goal. Cysteine is a relatively rare amino acid, making peptides that contain it useful markers for protein identification. nih.gov A common strategy in proteomics involves the specific chemical modification of cysteine residues to facilitate the enrichment of these peptides prior to analysis by mass spectrometry (MS). nih.gov

S-Cyanoethylation is a technique used for this purpose. The cyanoethyl group can be introduced onto cysteine residues through a reaction with acrylonitrile (B1666552). This modification adds a specific chemical tag to cysteine-containing peptides. nih.gov More advanced reagents, such as those incorporating a phosphonate (B1237965) group alongside a cysteine-reactive moiety (like an iodoacetamide), have been developed. nih.govnih.gov After protein digestion, these tagged peptides can be selectively captured and enriched using techniques like Immobilized Metal Affinity Chromatography (IMAC), which binds to the phosphonate group. nih.govnih.gov This enrichment significantly increases the likelihood of detecting and identifying low-abundance cysteine-containing peptides in a complex sample during subsequent MS analysis. nih.govomicsdi.org

Probing Protein-Protein Interactions with Modified Cysteine Residues

Understanding how proteins interact with each other is fundamental to deciphering cellular function. Cysteine residues at protein-protein interfaces can be critical for these interactions and are often sensitive to the local environment. escholarship.org Site-specifically modifying these cysteines with a probe can provide valuable information about the interaction.

Cyanylated cysteine, created by treating a cysteine residue with a cyanylating agent, can be used as a vibrational probe. nih.gov The nitrile group (C≡N) of the resulting β-thiocyanatoalanine has a distinct infrared (IR) absorption frequency that is sensitive to its local environment, including changes in solvent accessibility and electric fields that occur upon protein binding. nih.gov By incorporating this probe at specific sites within a protein's binding domain, researchers can monitor changes in the IR spectrum as the protein interacts with its partner. These spectral shifts provide insights into binding-induced structural and dynamic changes at that specific location. nih.gov Importantly, studies have shown that the small size of the cyanyl group often does not significantly perturb the binding affinity, making it a minimally invasive reporter for studying the intricacies of protein-protein interactions. nih.gov

Table 2: Applications of Cysteine Modification in Proteomics and Biochemistry

This table outlines the use of cysteine-modifying reagents, including cyanylation, in modern biochemical and proteomic investigations.

| Application | Technique / Reagent | Principle | Outcome | Reference |

|---|---|---|---|---|

| Enrichment of Cys-peptides | CysPAT (Cysteine-specific Phosphonate Adaptable Tag) + TiO₂ Chromatography | The reagent's iodoacetamide (B48618) group alkylates cysteine thiols, and the phosphonate tag allows for enrichment on a TiO₂ column. | Selective isolation and identification of over 7,500 unique cysteine-containing peptides from a cell lysate. | nih.gov |

| Enrichment of Cys-peptides | 6C-CysPAT (iodoacetamido-LC-phosphonic acid) + IMAC | Alkylation of cysteine residues followed by enrichment using Immobilized Metal Affinity Chromatography (IMAC). | Facilitates enrichment for isobaric tag-based proteome profiling, creating a "mini-Cys" dataset. | nih.gov |

| Probing Protein Interfaces | Site-specific cyanylation of cysteine residues | The nitrile (C≡N) vibrational probe reports on local environmental changes upon protein binding via IR spectroscopy. | Allows for mapping dynamic protein-binding interfaces without significantly perturbing binding thermodynamics. | nih.gov |

| Profiling Protein-Ligand Interactions | High-throughput plate-based reactive cysteine profiling | Screening electrophiles against native proteomes to map reactive cysteines and identify drug targets and off-targets. | Mapped 38,450 reactive cysteines and identified an off-target for a KRAS inhibitor. | nih.gov |

Advanced Analytical Techniques for Research Characterization

Chromatographic Separations for Complex Biological Matrices

Chromatography is fundamental to isolating S-Cyanoethyl-L-cysteine from intricate biological samples, such as plasma, urine, or cell lysates, which contain a multitude of interfering substances. The choice between liquid and gas chromatography depends on the analyte's properties and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of amino acid derivatives like this compound due to its high resolution and applicability to non-volatile and thermally sensitive molecules. Reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase.

Methodologies for related cysteine compounds often utilize a C18 column. juniperpublishers.com The mobile phase typically consists of an aqueous component, often with a buffer like ammonium (B1175870) acetate (B1210297) or a dilute acid such as sulfuric or formic acid to control pH, and an organic modifier like acetonitrile (B52724) or methanol. juniperpublishers.comgoogle.comsielc.com Detection is frequently achieved using UV detectors at low wavelengths, typically around 200-220 nm, where the molecule absorbs light. sielc.comsigmaaldrich.com For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry.

A study on L-cysteine analysis demonstrated a method using a reversed-phase C18 column with a mobile phase of acetonitrile and 0.1% ammonium acetate, achieving a retention time of 1.96 minutes. juniperpublishers.com While specific parameters for this compound would require empirical development, the principles remain consistent.

Table 1: Representative HPLC Conditions for Cysteine-Related Compounds

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm | Provides good retention and separation for moderately polar amino acid derivatives. juniperpublishers.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Acid (e.g., H₂SO₄) | Acetonitrile acts as the organic modifier to elute the compound, while the acid controls ionization for better peak shape. sielc.com |

| Flow Rate | 0.8 - 1.0 mL/min | A standard analytical flow rate that balances analysis time and separation efficiency. juniperpublishers.comsielc.com |

| Detection | UV, 200-220 nm | The peptide bond and carboxyl group absorb light in this range, allowing for detection. sielc.comsigmaaldrich.com |

| Column Temp. | Ambient or 25-30 °C | Ensures reproducible retention times by maintaining a stable operating temperature. juniperpublishers.comgoogle.com |

This table presents typical starting conditions for method development based on the analysis of similar compounds like L-cysteine.

Gas Chromatography (GC) offers high-resolution separation but is generally reserved for volatile and thermally stable compounds. Amino acids, including this compound, are non-volatile due to their zwitterionic nature. Therefore, their analysis by GC requires a crucial derivatization step to increase volatility and thermal stability.

A common procedure involves esterification of the carboxyl group followed by acylation of the amino group. For instance, a method for analyzing S-carboxymethylcysteine, a related compound, involved derivatization to N-acetyl, n-propyl S-carboxymethylcysteinate, which could then be effectively separated by GC. nih.gov A similar approach could be adapted for this compound, where the resulting volatile derivative can be separated on a capillary column and detected, often by a flame ionization detector (FID) or, for greater specificity, a mass spectrometer.

Mass Spectrometry for Structural Elucidation and Profiling

Mass spectrometry (MS) is an indispensable technique for the analysis of this compound. It provides precise mass measurements, structural information through fragmentation, and a means for quantification, making it a powerful tool for identification and metabolic studies.

Tandem mass spectrometry (MS/MS) is the gold standard for the unequivocal identification of metabolites in complex mixtures. youtube.com In an MS/MS experiment, an ion corresponding to the mass of this compound (or a protein-adducted form) is first isolated (MS1). This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed (MS2). youtube.com The fragmentation pattern is a characteristic "fingerprint" of the molecule, allowing for confident structural confirmation.

When this compound is formed as a post-translational modification on a protein, its presence can be detected by a specific mass shift in the modified peptide. The cyanoethyl group adds 53.03 Da to the mass of the cysteine residue. Proteomic software can search MS/MS data for this specific mass shift to identify modified peptides. nih.gov The fragmentation spectra will contain characteristic ions that confirm both the peptide sequence and the location of the modification. researchgate.net

Stable isotope tracing is a powerful technique used to map metabolic pathways and quantify flux. nih.gov In the context of this compound, this involves introducing precursor molecules labeled with heavy isotopes (e.g., ¹³C, ¹⁵N) into a biological system. For example, cells could be cultured with ¹³C-labeled L-cysteine or ¹³C-labeled acrylonitrile (B1666552).

If this compound is synthesized from these precursors, it will incorporate the heavy isotopes, resulting in a higher mass. Mass spectrometry can then distinguish between the unlabeled (light) and labeled (heavy) forms of the metabolite. By tracking the incorporation of the isotopic label over time, researchers can elucidate the metabolic origin and fate of this compound. nih.govyoutube.com This approach has been successfully used to revise the understanding of the metabolism of the related compound S-carboxymethyl-L-cysteine in humans. nih.gov

Table 2: Examples of Stable Isotopes for Metabolic Tracing

| Isotope-Labeled Precursor | Resulting Mass Shift in this compound | Application |

|---|---|---|

| L-Cysteine-¹³C₃,¹⁵N | +4 Da | Traces the incorporation of the entire cysteine backbone and its nitrogen. sigmaaldrich.com |

| L-Cysteine-3-¹³C | +1 Da | Traces the carbon atom at position 3 of the cysteine molecule. medchemexpress.com |

This table illustrates how different labeling strategies can be used to answer specific questions about the metabolic history of the molecule.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a technique used to investigate protein conformational dynamics and interactions. nih.govnih.gov It is not used to analyze the small molecule this compound itself, but rather to understand how the modification of a protein's cysteine residue to this compound impacts the protein's higher-order structure.

The method relies on the principle that amide hydrogens on the backbone of a protein exchange with deuterium when the protein is placed in a D₂O buffer. nih.gov The rate of this exchange depends on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. Regions of the protein that are flexible or exposed will exchange hydrogen for deuterium more quickly than regions that are folded and stable. researchgate.net

By comparing the deuterium uptake of an unmodified protein versus the same protein containing an this compound modification, researchers can pinpoint changes in conformational dynamics. This can reveal, for example, whether the modification stabilizes or destabilizes a particular region of the protein or alters its binding interface with other proteins. nih.gov

Spectroscopic Methods for Molecular Characterization

The detailed structural elucidation and characterization of this compound and its potential interactions, such as with metal ions, rely on a suite of advanced analytical techniques. Spectroscopic methods are particularly powerful, providing insights into the molecule's electronic structure, bonding environment, and three-dimensional conformation.

X-ray Absorption Spectroscopy for Metal-Coordination Studies

X-ray Absorption Spectroscopy (XAS) is a highly specific technique for determining the local geometric and electronic structure around a particular element. In the context of this compound, XAS would be invaluable for studying its coordination complexes with metal ions, a common interaction for cysteine derivatives in biological and chemical systems. The technique is element-specific and can be applied to non-crystalline samples, making it broadly applicable. icm.edu.plyoutube.com

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near-Edge Structure (XANES)

The sulfur K-edge XANES spectrum of this compound would be particularly informative. The absorption edge energy is highly sensitive to the oxidation state of the sulfur atom. nih.gov For the thioether sulfur in this compound, the edge energy would be distinct from that of a thiol (like in cysteine), a disulfide (like in cystine), or oxidized sulfur species (like sulfoxides or sulfonic acids). icm.edu.plresearchgate.net

In a metal complex, the pre-edge and edge features of the sulfur K-edge XANES spectrum reveal details about the metal-sulfur bond. The intensity of pre-edge features, which arise from dipole-allowed transitions of a 1s electron, is directly related to the covalency of the metal-sulfur bond. rsc.org By analyzing these features, researchers can quantify the degree of charge transfer between the sulfur ligand and the metal center. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region consists of oscillations that appear at energies above the absorption edge. These oscillations are a result of the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. youtube.com Analysis of the EXAFS signal can yield precise information about the local structure around the absorbing atom (in this case, sulfur or a coordinated metal).

For a metal complex of this compound, EXAFS analysis would provide key structural parameters:

Bond Distances: The frequencies of the EXAFS oscillations are directly related to the distances between the absorbing atom and its neighbors. youtube.com This allows for the precise determination of metal-sulfur bond lengths, typically with an accuracy of ±0.02 Å. rsc.org

Coordination Number: The amplitude of the EXAFS signal is proportional to the number of neighboring atoms. youtube.com This allows for the determination of how many this compound molecules are coordinated to a single metal ion.

Atomic Identity of Neighbors: The way in which the backscattering amplitude and phase vary with energy is characteristic of the element of the neighboring atom. This helps to distinguish between different types of atoms (e.g., sulfur, oxygen, nitrogen) in the metal's coordination sphere. youtube.com

A hypothetical EXAFS analysis of a nickel (Ni) complex with this compound, where the sulfur atom is a primary ligand, would yield data similar to that observed for other nickel-thiolate complexes. The following table illustrates the type of information that could be obtained.

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Ni-S | 4 | 2.20 ± 0.02 | 0.005 |

| Ni-N/O | 2 | 2.10 ± 0.03 | 0.007 |

This table presents hypothetical data for a Nickel complex based on typical values for Ni-thiolate coordination complexes studied by EXAFS. The Debye-Waller factor represents the mean square displacement in bond length.

Other Advanced Spectroscopic Techniques for Structural Analysis

While XAS is ideal for probing the immediate environment of a specific atom, a combination of other spectroscopic methods is necessary for a complete structural characterization of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The cyano group (-C≡N) in this compound has a strong, sharp absorption band in a region of the IR spectrum (typically 2240-2260 cm⁻¹) where few other functional groups absorb. This makes it an excellent vibrational reporter. The exact frequency of the C≡N stretch is sensitive to the local environment, including solvent polarity and hydrogen bonding. nih.gov Coordination to a metal ion through the nitrogen of the cyano group would also cause a significant shift in this band's frequency. Other key vibrational bands, such as those for the amine and carboxylate groups, confirm the zwitterionic state of the amino acid and can indicate their involvement in metal coordination or hydrogen bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For this compound, ¹H NMR would show characteristic signals for the protons on the α-carbon, β-carbon, and the ethyl group. The chemical shifts of the protons adjacent to the sulfur atom (the β-carbon and the first CH₂ of the ethyl group) are particularly indicative of the electronic state of the sulfur. researchgate.net Coordination to a metal would induce changes in these chemical shifts. Two-dimensional NMR techniques, such as COSY and HSQC, would be used to assign all proton and carbon signals unambiguously.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the chemical formula of this compound with high accuracy. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing amino acids and their metal complexes, providing information on the stoichiometry of the complex. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to further confirm the structure by identifying characteristic fragments of the molecule.

The following table summarizes the key spectroscopic features expected for the characterization of this compound.

| Technique | Feature | Expected Observation for this compound | Reference/Notes |

|---|---|---|---|

| IR Spectroscopy | C≡N Stretch | ~2250 cm⁻¹ (sharp, intense) | Sensitive to local environment and coordination. nih.gov |

| COO⁻ Asymmetric Stretch | ~1580-1620 cm⁻¹ | Indicates deprotonated carboxylate. mdpi.com | |

| NH₃⁺ Bending | ~1500-1540 cm⁻¹ | Indicates protonated amine. mdpi.com | |

| ¹H NMR | α-H | ~3.8-4.2 ppm | Chemical shift depends on pH and solvent. researchgate.netresearchgate.net |

| β-CH₂ | ~3.0-3.4 ppm | Adjacent to the sulfur atom. researchgate.netresearchgate.net | |

| S-CH₂-CH₂-CN | ~2.8-3.1 ppm and ~2.6-2.9 ppm | Distinct signals for the two methylene (B1212753) groups. | |

| ¹³C NMR | C=O (Carboxyl) | ~170-175 ppm | Typical for amino acid carboxyl groups. |

| C≡N (Nitrile) | ~118-122 ppm | Characteristic nitrile carbon signal. | |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ Ion | m/z 175.0538 | Calculated for C₆H₁₁N₂O₂S⁺. |

Perspectives in Academic Research

Uncharted Biochemical Roles and Metabolic Pathways of S-Cyanoethyl-L-cysteine

The scientific understanding of this compound has predominantly been anchored to its role as a biomarker for exposure to acrylonitrile (B1666552), a compound with significant industrial use and carcinogenic properties. Its formation via the conjugation of acrylonitrile with glutathione (B108866) and subsequent degradation to N-acetyl-S-(2-cyanoethyl)-L-cysteine (NACE) is a well-documented metabolic pathway of a xenobiotic. novelgenetech.com However, the endogenous roles and the complete metabolic journey of this compound within biological systems remain largely uncharted territory, presenting a fertile ground for future research.

Currently, there is a conspicuous absence of evidence suggesting an endogenous function for this compound. It is not recognized as a naturally occurring metabolite in the absence of exposure to its precursors. numberanalytics.com This raises a fundamental question: is its existence solely a consequence of detoxification pathways, or could it possess yet-to-be-discovered physiological or pathophysiological roles? For instance, other S-substituted cysteine derivatives, such as S-sulfocysteine, have been identified as endogenous amino acids in the brain, albeit at low concentrations. researchgate.net Exploring the possibility of this compound having similar, context-dependent endogenous functions could open new perspectives on its biological significance.

The metabolic fate of this compound beyond its N-acetylation is another area ripe for investigation. While the excretion of NACE in urine is a known endpoint, the intermediate steps and potential alternative metabolic routes are not fully elucidated. novelgenetech.com Drawing parallels from the metabolism of other S-alkyl-L-cysteine compounds, such as S-allyl-L-cysteine found in garlic, can provide a hypothetical framework. The metabolism of S-allyl-L-cysteine involves not only N-acetylation but also S-oxidation to form sulfoxides. nih.gov It is plausible that this compound could undergo similar S-oxidation reactions. Furthermore, the action of S-alkylcysteine lyase, an enzyme that cleaves S-alkyl-L-cysteine derivatives to produce an alkyl thiol, ammonia, and pyruvate, represents another potential metabolic pathway that has not been investigated for this compound. wikipedia.org

Potential Metabolic Pathways of S-Alkyl-L-cysteine Derivatives

| Metabolic Step | Enzyme Family | Potential Products of this compound Metabolism |

|---|---|---|

| N-acetylation | N-acetyltransferase | N-acetyl-S-(2-cyanoethyl)-L-cysteine (NACE) |

| S-oxidation | Flavin-containing monooxygenase | S-(2-cyanoethyl)-L-cysteine sulfoxide |

The cyano group within the this compound molecule introduces unique chemical properties that could influence its metabolic fate and biological interactions. The potential for the cyano group to be metabolized, for instance via hydrolysis to a carboxylic acid or reduction, remains an open question. Unraveling these uncharted metabolic pathways is crucial for a comprehensive understanding of the toxicology and potential bioactivity of this compound.

Methodological Innovations for Comprehensive Investigation of this compound Dynamics

The study of this compound dynamics—encompassing its formation, transport, interaction with cellular components, and excretion—necessitates the application and development of innovative analytical methodologies. Current approaches have largely relied on established techniques like liquid chromatography-mass spectrometry (LC-MS) for the quantification of its N-acetylated metabolite in urine as a biomarker. novelgenetech.com However, a deeper, more dynamic understanding requires moving beyond static measurements.

Advanced analytical platforms offer the potential for a more comprehensive investigation. Ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for xenobiotic metabolite analysis that can provide high-resolution data for the identification and quantification of this compound and its potential downstream metabolites in complex biological matrices. novelgenetech.com Nuclear Magnetic Resonance (NMR) spectroscopy, while typically less sensitive than MS, can provide invaluable structural information on metabolites without the need for chemical derivatization. nih.gov

To truly capture the dynamics of this low-abundance compound, innovative techniques designed for trace-level analysis are required. One such promising approach is the "Boosting to Amplify Signal with Isobaric Labeling" (BASIL) strategy, which has been successfully applied to enhance the detection of low-abundance phosphopeptides. acs.org This method, or similar isobaric tagging approaches, could be adapted to increase the sensitivity of detection for this compound and its metabolites in proteomics or metabolomics studies, allowing for the investigation of its interaction with proteins and other cellular components. acs.org

Furthermore, the development of real-time monitoring techniques could revolutionize our understanding of this compound dynamics. The design of covalent self-reporting peptide degraders, which provide real-time feedback on the degradation dynamics of proteins of interest, showcases the potential for creating sophisticated molecular probes. acs.org A similar concept could be applied to develop fluorescently-labeled analogs of this compound that would allow for the visualization of its uptake, localization, and transport within living cells.

Advanced Analytical Techniques for Studying Low-Abundance Metabolites

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| UPLC-ESI-QTOFMS | High-resolution mass spectrometry for accurate mass measurement and fragmentation analysis. | Comprehensive profiling of this compound and its metabolites in biological samples. novelgenetech.com |

| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. | Analysis of derivatized this compound and its volatile metabolites. nih.gov |

| NMR Spectroscopy | Nuclear magnetic resonance to determine the structure of molecules. | Structural elucidation of novel metabolites of this compound. nih.gov |

| Isobaric Tagging (e.g., BASIL) | Use of isobaric chemical tags to increase the signal of low-abundance molecules in mass spectrometry. | Enhanced detection of this compound-protein adducts and low-level metabolites. acs.org |

The integration of these advanced analytical methods with metabolomics and proteomics workflows, coupled with multivariate data analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), will be instrumental in deciphering the complex dynamics of this compound in biological systems. novelgenetech.com

Theoretical Frameworks for Predicting and Elucidating Bioactivity of this compound Analogs

The exploration of the bioactivity of this compound and its analogs is a field with considerable untapped potential. While experimental studies on the cytotoxicity of various cysteine S-conjugates have been conducted, a systematic investigation into the structure-activity relationships (SAR) of this compound derivatives is lacking. nih.gov Theoretical and computational approaches can play a pivotal role in predicting the bioactivity of novel analogs and elucidating the molecular mechanisms underlying their effects.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing QSAR models for this compound analogs, it would be possible to predict the bioactivity of newly designed molecules, thereby prioritizing synthetic efforts towards compounds with desired properties. For instance, QSAR studies on cysteine-containing di- and tripeptides have successfully predicted their antioxidant activity based on molecular descriptors. nih.gov A similar approach could be applied to a library of this compound analogs to predict various bioactivities, such as cytotoxicity, enzyme inhibition, or receptor binding.

Molecular docking and molecular dynamics (MD) simulations are other key computational techniques that can provide insights into the interactions of this compound analogs with biological targets at the atomic level. These methods can be used to predict the binding affinity and mode of interaction of these compounds with specific proteins, which can in turn help to explain their biological effects. nih.gov For example, if a particular enzyme is hypothesized to be a target of this compound, molecular docking could be used to screen a virtual library of its analogs to identify those with the highest predicted binding affinity.

The development of machine learning methods for predicting the reactivity of cysteine residues based on their local sequence features offers another exciting avenue for theoretical investigation. nih.gov Such an approach could be adapted to predict the propensity of the thiol group of this compound and its analogs to undergo various modifications, which could in turn be correlated with their biological activity.

Theoretical Approaches for Bioactivity Prediction of this compound Analogs

| Theoretical Framework | Methodology | Potential Application |

|---|---|---|

| QSAR Modeling | Statistical correlation of molecular descriptors with biological activity. | Prediction of the cytotoxicity or other bioactivities of novel this compound analogs. nih.govnih.gov |

| Molecular Docking | Prediction of the binding orientation and affinity of a ligand to a target protein. | Identification of potential protein targets for this compound and its analogs. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of the time-dependent behavior of a molecular system. | Elucidation of the stability and conformational changes of this compound analogs when bound to a target. nih.gov |